molecular formula C7H11N5 B15211858 N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide

N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide

Cat. No.: B15211858
M. Wt: 165.20 g/mol
InChI Key: BBWJGFXEYGQJKA-UHFFFAOYSA-N
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Description

N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide: is a heterocyclic compound featuring a triazine ring substituted with dimethyl groups and an acetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide typically involves the reaction of 5,6-dimethyl-1,2,4-triazine with acetimidamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate in a solvent mixture like dioxane and water at elevated temperatures (70-80°C) .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazines, azides, and reduced triazine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazine ring can form stable complexes with metal ions, enhancing its biological activity. The acetimidamide moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall efficacy .

Comparison with Similar Compounds

Uniqueness: N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide stands out due to its unique combination of a triazine ring and an acetimidamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N5

Molecular Weight

165.20 g/mol

IUPAC Name

N'-(5,6-dimethyl-1,2,4-triazin-3-yl)ethanimidamide

InChI

InChI=1S/C7H11N5/c1-4-5(2)11-12-7(9-4)10-6(3)8/h1-3H3,(H2,8,9,10,12)

InChI Key

BBWJGFXEYGQJKA-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(N=NC(=N1)/N=C(\C)/N)C

Canonical SMILES

CC1=C(N=NC(=N1)N=C(C)N)C

Origin of Product

United States

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